Tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]-4-methylpiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-[(Z)-N’-hydroxycarbamimidoyl]-4-methylpiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group, a hydroxycarbamimidoyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(Z)-N’-hydroxycarbamimidoyl]-4-methylpiperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl precursors.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions.
Formation of the Hydroxycarbamimidoyl Group: This group can be introduced through the reaction of the piperidine derivative with hydroxylamine derivatives under controlled conditions.
Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(Z)-N’-hydroxycarbamimidoyl]-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives .
Scientific Research Applications
Tert-butyl 4-[(Z)-N’-hydroxycarbamimidoyl]-4-methylpiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of tert-butyl 4-[(Z)-N’-hydroxycarbamimidoyl]-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxycarbamimidoyl group can form hydrogen bonds with biological molecules, influencing their activity. The piperidine ring and tert-butyl group contribute to the compound’s overall stability and reactivity, allowing it to interact with various enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Tert-butylhydroquinone: An antioxidant widely used in industry and as a food additive.
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities.
Phenylpyrazoles: Compounds containing a phenylpyrazole skeleton, known for their biological activities.
Uniqueness
Tert-butyl 4-[(Z)-N’-hydroxycarbamimidoyl]-4-methylpiperidine-1-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]-4-methylpiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3/c1-11(2,3)18-10(16)15-7-5-12(4,6-8-15)9(13)14-17/h17H,5-8H2,1-4H3,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEGIUFPIJUWQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=NO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)/C(=N/O)/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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